molecular formula C11H12Cl2N4 B6623551 3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine

3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine

Cat. No.: B6623551
M. Wt: 271.14 g/mol
InChI Key: SVDBJNPPQFYXBG-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with chlorine atoms at the 3 and 5 positions, and an amine group at the 2 position. This compound also contains a pyrazole moiety attached via a methylene bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the chlorination of pyridine derivatives followed by amination and subsequent attachment of the pyrazole moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-N-methylpyridin-2-amine: Similar structure but lacks the pyrazole moiety.

    3,5-dichloro-N-[(1-methylpyrazol-4-yl)methyl]pyridin-2-amine: Similar but with different substitution on the pyrazole ring.

Uniqueness

The presence of the 1,5-dimethylpyrazole moiety in 3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine provides unique chemical properties, such as increased stability and specific binding affinities, which are not observed in its analogs. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N4/c1-7-8(5-16-17(7)2)4-14-11-10(13)3-9(12)6-15-11/h3,5-6H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDBJNPPQFYXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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